N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide
Description
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carbothioyl group, along with a 3,4-dimethoxybenzamide moiety
Properties
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O5S/c1-29-17-6-3-13(11-18(17)30-2)19(26)22-20(31)24-9-7-23(8-10-24)16-5-4-14(25(27)28)12-15(16)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXMCFUMHWFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with the 2-chloro-4-nitrophenyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-chloro-4-nitrobenzyl chloride under basic conditions.
Introduction of the Carbothioyl Group: The resulting intermediate is then reacted with a thiocarbonyl reagent, such as thiophosgene, to introduce the carbothioyl group.
Coupling with 3,4-Dimethoxybenzamide: Finally, the intermediate is coupled with 3,4-dimethoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbothioyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.
Major Products
Reduction of Nitro Group: 2-amino-4-chlorophenyl derivative.
Reduction of Carbothioyl Group: Thiol derivative.
Substitution of Chloro Group: Corresponding substituted derivatives.
Scientific Research Applications
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitro and chloro groups can participate in various biochemical reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbothioyl}naphthalene-1-carboxamide
- 2-chloro-4-nitrophenyl-α-D-maltotrioside
- 2-chloro-4-nitrophenol
Uniqueness
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperazine and carbothioyl groups, along with the dimethoxybenzamide moiety, distinguishes it from other similar compounds and provides a versatile scaffold for further chemical modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
